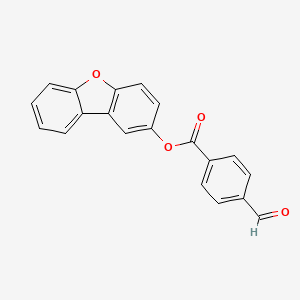

Dibenzofuran-2-yl 4-formylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-yl 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O4/c21-12-13-5-7-14(8-6-13)20(22)23-15-9-10-19-17(11-15)16-3-1-2-4-18(16)24-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJUPYZOCSXISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Field ¹H and ¹³C NMR Analysis

High-field NMR analysis provides high-resolution spectra, which are crucial for the unambiguous assignment of signals in complex aromatic molecules like Dibenzofuran-2-yl 4-formylbenzoate (B8722198).

In the ¹H NMR spectrum , the protons of the dibenzofuran (B1670420) and benzoate (B1203000) moieties would appear in distinct regions. The aldehydic proton of the 4-formylbenzoate group is expected to be the most deshielded, appearing as a singlet at approximately 10.1 ppm. The aromatic protons of the benzoate ring, being in an electron-deficient environment, would likely resonate in the range of 8.0-8.4 ppm as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the dibenzofuran core would appear in the aromatic region, typically between 7.3 and 8.2 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the ester linkage.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be found significantly downfield, typically around 192 ppm. The ester carbonyl carbon would resonate at a lower chemical shift, approximately 164-166 ppm. The aromatic carbons of both the dibenzofuran and benzoate rings would appear in the 110-160 ppm range. The quaternary carbons, including those at the fusion points of the dibenzofuran rings and the carbon attached to the ester oxygen, would have distinct chemical shifts that are crucial for complete assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzofuran-2-yl 4-formylbenzoate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 10.1 (s) | 192.0 |

| Ester C=O | - | 165.0 |

| Benzoate Ar-H | 8.0-8.4 (m) | 130-140 |

| Dibenzofuran Ar-H | 7.3-8.2 (m) | 110-158 |

| Dibenzofuran C-O | - | ~155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

To definitively assign the complex proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks within the individual aromatic rings of the dibenzofuran and benzoate units, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the dibenzofuran and 4-formylbenzoate fragments by showing a correlation between the protons on one moiety and the carbonyl carbon of the ester linkage on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the through-space relationships between protons on different parts of the molecule, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₀H₁₂O₄), the expected exact mass would be a key piece of data for its definitive identification.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

When this compound is part of a complex mixture, such as in a reaction monitoring or environmental sample analysis, hyphenated mass spectrometry techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of relatively non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The gas chromatograph provides excellent separation of volatile compounds before they are analyzed by the mass spectrometer.

In both LC-MS and GC-MS, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing characteristic losses of fragments such as the formyl group or the entire benzoate moiety, which aids in confirming the identity of the compound within the mixture.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong band corresponding to the C=O stretching vibration of the aldehyde would be expected around 1700-1720 cm⁻¹. The C=O stretch of the ester group would also appear as a strong band, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the dibenzofuran core would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would also be valuable for characterizing this compound. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be highly characteristic of the dibenzofuran and benzoate structures. The symmetric stretching of the C=C bonds in the aromatic rings would be particularly prominent. While the carbonyl stretching vibrations are also observable in Raman, they are typically weaker than in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aldehyde C=O | Stretch | 1700-1720 (Strong) | Medium |

| Ester C=O | Stretch | 1720-1740 (Strong) | Medium |

| Aromatic C=C | Stretch | 1450-1600 (Medium-Weak) | Strong |

| Ester/Ether C-O | Stretch | 1000-1300 (Strong) | Weak |

| Aromatic C-H | Stretch | >3000 (Variable) | Medium |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes would include:

C=O Stretching (Ester): A strong band typically appearing in the region of 1720-1740 cm⁻¹.

C=O Stretching (Aldehyde): A distinct band, usually found around 1700-1715 cm⁻¹.

C-O Stretching (Ester): Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Bending (Aldehyde): Characteristic peaks often observed near 2850 and 2750 cm⁻¹.

Dibenzofuran Ether C-O-C Stretching: A band typically located around 1200-1280 cm⁻¹.

A detailed analysis of the spectrum would confirm the presence of the ester linkage, the formyl group, and the dibenzofuran core, thus verifying the compound's structure. However, no experimentally obtained FT-IR spectra for this compound have been found in the surveyed literature.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to prominently feature bands from the aromatic rings.

Expected Raman shifts would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the dibenzofuran and benzoate structures.

C=C Stretching of Aromatic Rings: Strong signals in the 1580-1620 cm⁻¹ range.

Aldehyde C-H Stretching: A band that could provide structural confirmation.

Raman spectroscopy serves as a valuable "molecular fingerprint," and its data would be instrumental in confirming the compound's identity and assessing its purity. Specific Raman spectral data for this compound is not currently available in public databases or scientific literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. While primarily used for solid-state materials and thin films, XPS could theoretically be used to analyze this compound.

An XPS analysis would provide:

Elemental Composition: Confirmation of the presence of Carbon (C), Oxygen (O), and potentially trace impurities on the sample surface.

Chemical State Analysis: High-resolution scans of the C 1s and O 1s regions could distinguish between the different chemical environments of these atoms. For example, the C 1s spectrum could potentially resolve carbons of the aromatic rings, the carbonyl groups (ester and aldehyde), and the ether linkage. The O 1s spectrum could differentiate between the oxygen atoms in the carbonyl groups and the furan (B31954) ring.

No published XPS data for this compound could be located, as this technique is not standard for the routine characterization of simple organic compounds.

Electron Microscopy Techniques (e.g., HRSEM, STEM) for Morphological and Structural Analysis of Materials

High-Resolution Scanning Electron Microscopy (HRSEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for visualizing the morphology and crystal structure of materials at the micro- and nanoscale.

For a crystalline sample of this compound, these techniques could reveal:

Crystal Morphology: The shape, size, and surface features of the crystals.

Crystallinity: The degree of order within the solid material.

These methods are typically applied to nanomaterials, polymers, and biological samples. It is uncommon to use electron microscopy to characterize a small organic molecule unless specific information about its solid-state properties is required. As such, no HRSEM or STEM studies for this compound are available.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structural Probing

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. It is most effective for studying the coordination environment of metal atoms in complexes or the local structure in amorphous materials and glasses.

For an organic compound like this compound, which consists of light elements (C, H, O), XAFS is not a conventional characterization method. The technique would not be the primary choice for elucidating its structure. Unsurprisingly, no XAFS studies on this compound have been reported.

Chromatography (HPLC, GC) for Purity and Separation Studies

Chromatographic techniques are essential for determining the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile, thermally stable compounds like this compound. A typical HPLC analysis would involve:

Method: A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution.

Detection: UV detection would be suitable, as the aromatic rings and carbonyl groups are strong chromophores.

Output: A chromatogram showing a major peak for the compound and any minor peaks corresponding to impurities. The retention time of the main peak is a characteristic of the compound under specific conditions.

Gas Chromatography (GC)

Gas chromatography could also be employed if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition.

Method: A capillary column with a non-polar or medium-polarity stationary phase would likely be used.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS would provide both retention time and mass spectral data, aiding in the confirmation of the compound's identity and the identification of any impurities.

Despite the suitability of these techniques, specific experimental conditions and results (e.g., retention times, column types, mobile phases) for the analysis of this compound are not documented in the available scientific literature.

Investigation of Chemical Reactivity and Transformation Pathways

Reactivity of the Ester Linkage

The ester group, which connects the dibenzofuran (B1670420) moiety and the formyl-substituted benzene (B151609) ring, is a key site for nucleophilic attack. Its reactivity is centered around the electrophilic carbonyl carbon.

The feasibility of these reactions often depends on the relative basicity of the nucleophile and the leaving group. A reaction is generally favored if the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Strong nucleophiles like Grignard reagents (RMgX) or reducing agents such as lithium aluminum hydride (LiAlH₄) can react with the ester. However, these powerful reagents often lead to double addition, initially forming a ketone or aldehyde, which then reacts further to yield a tertiary or primary alcohol, respectively. masterorganicchemistry.com More controlled substitutions can be achieved with nucleophiles like alkoxides or carboxylates to form different esters or anhydrides. masterorganicchemistry.com

In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically an irreversible process as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker water nucleophile. This process is generally reversible.

Kinetic studies on analogous systems, such as the hydrolysis of 4-chlorobenzoate (B1228818) thioesters, show a two-step reaction mechanism involving the formation of an adenylate intermediate followed by nucleophilic displacement. nih.gov The reaction rates are highly dependent on the stability of the intermediates and the nature of the substituents on the aromatic rings.

Aminolysis involves the reaction of the ester with an amine to produce an amide and dibenzofuran-2-ol. This reaction is crucial for synthesizing various amide derivatives. The mechanism is analogous to hydrolysis, where the amine acts as the nucleophile. koreascience.kr

Kinetic studies on the aminolysis of similar dinitrophenyl benzoates have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate. koreascience.kr The rate-determining step of this process can change depending on the basicity of the attacking amine relative to the leaving group. For amines that are significantly more basic than the leaving group alkoxide, the formation of the tetrahedral intermediate is typically the slow step. Conversely, for less basic amines, the breakdown of this intermediate to form the final products can become rate-limiting. koreascience.kr The presence of substituents on either the acyl or the leaving group portion can influence reaction rates through steric and electronic effects. koreascience.krmdpi.com

Table 1: General Nucleophilic Acyl Substitution Reactions of Esters

| Nucleophile (Nu⁻) | Product | Reaction Type |

| OH⁻ / H₂O | Carboxylic Acid + Alcohol | Hydrolysis |

| R'O⁻ | New Ester + Alcohol | Transesterification |

| NH₃, R'NH₂, R'₂NH | Amide + Alcohol | Aminolysis |

| R'⁻ (from R'MgX) | Tertiary Alcohol | Grignard Reaction |

| H⁻ (from LiAlH₄) | Primary Alcohol | Reduction |

Transformations Involving the Aldehyde Group

The aldehyde group (-CHO) on the benzoate (B1203000) ring is a versatile functional group that readily participates in a variety of transformations, distinct from the ester linkage.

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. organic-chemistry.org The reaction proceeds in two main stages: the initial reaction between the aldehyde and an amine to form an imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for reducing the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com Catalytic hydrogenation can also be used. This method is highly versatile, tolerating a wide range of functional groups on both the aldehyde and amine components. organic-chemistry.org While specific examples for Dibenzofuran-2-yl 4-formylbenzoate (B8722198) are not detailed in the literature, protocols using methyl 4-formylbenzoate show successful reductive amination with secondary amines, indicating the feasibility of this transformation. researchgate.net

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, tolerates acid-sensitive groups. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Common, requires pH control or an activator like boric acid. organic-chemistry.org |

| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Ethanol (EtOH), Methanol (MeOH) | Catalytic hydrogenation, clean workup. |

The aldehyde group can act as an electrophile in condensation reactions with compounds containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates). organic-chemistry.org The Knoevenagel condensation is a prime example of this type of reaction. nih.gov

In this reaction, a basic catalyst (often a weak base like piperidine (B6355638) or an amine) deprotonates the active methylene (B1212753) compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to form a new carbon-carbon double bond. nih.gov This method is widely used to synthesize substituted alkenes. For instance, 3-formylchromones readily condense with malonic acid derivatives or barbituric acid in the presence of a base. nih.gov These reactions provide a direct route to more complex molecular architectures by extending the carbon framework.

Oxidation and Reduction Chemistry

The presence of distinct reducible and oxidizable functionalities within Dibenzofuran-2-yl 4-formylbenzoate allows for selective transformations under controlled conditions. The primary sites for oxidation and reduction are the aldehyde group and, to a lesser extent, the dibenzofuran ring system.

Oxidation: The formyl group (-CHO) is readily oxidized to a carboxylic acid (-COOH) group. This transformation can be achieved using a variety of common oxidizing agents. For instance, reagents like potassium permanganate, chromium trioxide, or silver (I) oxide can effectively convert the aldehyde to the corresponding benzoic acid derivative google.com. This reaction would yield Dibenzofuran-2-yl 4-carboxybenzoate. The dibenzofuran moiety is generally stable to mild oxidation conditions required for the aldehyde transformation. However, under more forcing conditions or through specific enzymatic or microbial pathways, the electron-rich dibenzofuran ring can undergo oxidative degradation researchgate.net. For example, certain bacteria can degrade dibenzofuran through an angular dioxygenation pathway, leading to ring cleavage products researchgate.net.

Reduction: The aldehyde group is also highly susceptible to reduction, typically yielding a primary alcohol. This can be accomplished with high selectivity using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation would convert this compound into Dibenzofuran-2-yl 4-(hydroxymethyl)benzoate. More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester group, leading to 4-(hydroxymethyl)benzyl alcohol and dibenzofuran-2-ol after workup. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can also be employed for the reduction of the aldehyde. Under more vigorous hydrogenation conditions (high pressure and temperature), the aromatic rings of the dibenzofuran could also be reduced.

| Transformation | Functional Group | Reagent/Condition | Product |

| Oxidation | Aldehyde | Potassium permanganate, Silver (I) oxide google.com | Carboxylic Acid |

| Reduction | Aldehyde | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Aldehyde & Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol & Phenol |

Reactivity of the Dibenzofuran Moiety

The dibenzofuran core is an electron-rich aromatic system, making it amenable to a variety of transformations, particularly those involving electrophilic attack and metal-catalyzed functionalization.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. leah4sci.comtib.eu In this compound, the dibenzofuran ring is the site of this reactivity. The regiochemical outcome of EAS on the dibenzofuran nucleus is directed by the activating effect of the heterocyclic oxygen atom and the deactivating effect of the benzoate substituent at the C2 position. The oxygen atom directs incoming electrophiles to the ortho and para positions relative to it (C1, C3, C4, C6, C9a). Conversely, the ester group at C2 is an electron-withdrawing group, which deactivates the ring it is attached to and directs incoming electrophiles to the meta positions (C1, C3).

Considering these competing effects, electrophilic attack is most likely to occur on the unsubstituted ring or at the C3 position of the substituted ring. Positions C1 and C3 are activated by the oxygen and meta to the deactivating ester group. Position C8, being on the unsubstituted ring and para to the oxygen bridge, is also a likely site for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. For instance, nitration of certain dibenzofuran derivatives has been shown to occur, yielding nitro-dibenzofurans researchgate.net.

| Position | Influence of Oxygen Atom (Activating) | Influence of Benzoate at C2 (Deactivating) | Predicted Reactivity |

| C1 | Ortho | Meta | Moderately Favorable |

| C3 | Ortho | Meta | Favorable |

| C4 | Para | - | Favorable |

| C6, C7, C8, C9 | - | - | Favorable (especially C8) |

C-H Activation and Functionalization Strategies

Direct C-H bond activation has emerged as a powerful and atom-economical tool for modifying complex molecules. cas.cnwjarr.com The dibenzofuran scaffold is an excellent substrate for such transformations, which are typically catalyzed by transition metals like palladium, copper, or rhodium. thieme-connect.comresearchgate.net These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that might be difficult to access through classical methods.

For this compound, C-H activation can be directed to specific positions. For example, palladium-catalyzed C-H activation/C-O cyclization is a common method for synthesizing the dibenzofuran core itself from 2-aryl phenols. researchgate.netnih.gov Similar strategies can be applied to functionalize the pre-formed dibenzofuran ring. The directing group ability of the furan (B31954) oxygen can facilitate ortho-C-H activation. Research has shown that various substituted dibenzofurans can be synthesized using copper-catalyzed C-H activation processes, demonstrating high efficiency. cas.cn

Metal-Mediated Transformations (e.g., C-O bond activation)

The ether linkage within the dibenzofuran core, while generally stable, can be cleaved under metal-mediated conditions. rsc.org This C-O bond activation provides a route to ring-opened biaryl compounds or can be used to construct different heterocyclic systems. Transition metals such as nickel, palladium, or rhodium are often employed for this purpose. This transformation is less common than C-H functionalization but represents a strategic approach to fundamentally alter the dibenzofuran skeleton. The synthesis of dibenzofurans often involves the reverse reaction, a metal-catalyzed intramolecular C-O bond formation. researchgate.net

Regioselective and Chemoselective Transformations of this compound

The multifunctional nature of this compound makes regioselectivity and chemoselectivity crucial considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Reduction: As previously mentioned, the aldehyde group can be selectively reduced to an alcohol in the presence of the ester and aromatic rings using a mild reagent like NaBH₄. This is a classic example of chemoselective reduction.

Oxidation: Similarly, the aldehyde can be selectively oxidized to a carboxylic acid using reagents like silver oxide without affecting the dibenzofuran or ester moieties.

Cross-coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), if a halogen were introduced onto the dibenzofuran ring, it would likely react in preference to any C-H activation, and the aldehyde and ester would typically remain untouched under standard coupling conditions.

Regioselectivity refers to the preferential reaction at one position over another.

Electrophilic Aromatic Substitution: As detailed in section 4.3.1, EAS reactions will preferentially occur at specific positions on the dibenzofuran nucleus (e.g., C3, C8) due to the combined electronic effects of the ether oxygen and the C2-benzoate substituent.

C-H Activation: The site of metal-catalyzed C-H activation can often be controlled by the choice of catalyst and directing group. mdpi.com While the inherent electronics of the dibenzofuran ring play a role, external directing groups could be introduced to override the native selectivity and functionalize other positions. For instance, ortho-lithiation followed by reaction with an electrophile would likely occur at positions adjacent to the furan oxygen (C1 or C9).

The selective manipulation of the different reactive sites in this compound allows for the systematic development of a library of derivatives, each with tailored structural features.

Computational Chemistry and Theoretical Studies

Mechanistic Investigations of Chemical Reactions

Computational chemistry is also invaluable for studying the mechanisms of chemical reactions, providing insights into the energetics and pathways of these transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction's kinetics and mechanism. For reactions involving Dibenzofuran-2-yl 4-formylbenzoate (B8722198), such as the aminolysis of the ester group, transition state analysis can elucidate the step-by-step process of bond breaking and formation. nih.gov This involves locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For the ester aminolysis of Dibenzofuran-2-yl 4-formylbenzoate, a concerted or a stepwise mechanism involving a tetrahedral intermediate could be investigated. nih.gov Computational studies can help distinguish between these possibilities by comparing the energies of the respective transition states and intermediates.

The environment in which a reaction takes place can have a significant impact on its outcome. Computational models can account for the effects of catalysts and solvents. For instance, the role of an acid or base catalyst in the aminolysis of this compound can be modeled by including the catalytic species in the calculations.

Solvent effects are often incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orgnumberanalytics.com In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. wikipedia.orgnumberanalytics.comq-chem.com This approach allows for the calculation of solvation energies and the study of how the solvent influences the geometries and energies of reactants, transition states, and products. nih.govrsc.org For a polar molecule like this compound, and for reactions that involve charge separation, the inclusion of a solvent model is crucial for obtaining accurate results.

Computational Prediction of Regio- and Stereoselectivity

The synthesis of dibenzofuran (B1670420) derivatives often involves reactions where multiple isomers can be formed. Computational methods are instrumental in predicting the likely outcomes of such reactions, thereby guiding synthetic strategies. For instance, the formation of key intermediates in the synthesis of dibenzofuran structures can involve palladium- and copper-catalyzed Sonogashira reactions. nih.gov Density Functional Theory (DFT) calculations can be employed to model the transition states of possible reaction pathways. By comparing the activation energies of different pathways, chemists can predict the regioselectivity of the reaction, that is, which position on the molecule is most likely to react.

Similarly, for reactions creating chiral centers, computational models can predict stereoselectivity. By calculating the energies of the diastereomeric transition states, it is possible to forecast which stereoisomer will be the major product. This is crucial in the synthesis of complex molecules where specific stereochemistry is required for biological activity or material function. While specific studies on this compound are not detailed in the provided literature, the principles of using computational chemistry to predict the outcomes of synthetic steps like Sonogashira or Wittig reactions are well-established for related heterocyclic compounds. nih.gov

Photophysical Properties Simulation and Prediction

The interaction of this compound with light is a key area of investigation, particularly for applications in materials science such as organic light-emitting diodes (OLEDs). Computational simulations are vital for predicting its photophysical characteristics.

Intersystem Crossing (ISC) Rate Calculations

Intersystem crossing (ISC) is a process where a molecule in an excited singlet state transitions to an excited triplet state (or vice versa). The rate of this transition (k_ISC) is a critical parameter that influences a molecule's fluorescence quantum yield and its potential use in applications like thermally activated delayed fluorescence (TADF). rsc.org Calculating ISC rates from first principles is a significant challenge in computational chemistry. chemrxiv.org

Algorithms have been developed to compute ISC rate constants using Franck-Condon and Herzberg-Teller approximations. rsc.org These calculations depend on several factors, including the energy difference between the singlet and triplet states (ΔE_ST) and the magnitude of spin-orbit coupling. rsc.org For organic molecules, time-dependent density functional theory (TD-DFT) is a common method to simulate these properties and predict the rates of various excited-state decay processes, including fluorescence (k_F), internal conversion (k_IC), and intersystem crossing (k_ISC). rsc.org

Table 1: Hypothetical Calculated Photophysical Properties for Dibenzofuran Derivatives

This table illustrates the type of data generated from computational studies on photophysical properties. The values are hypothetical and serve as an example.

| Compound | ΔE_ST (eV) | k_F (s⁻¹) | k_ISC (s⁻¹) | k_RISC (s⁻¹) |

| Derivative A | 0.25 | 1.2 x 10⁸ | 2.5 x 10⁸ | 5.0 x 10⁵ |

| Derivative B | 0.15 | 1.0 x 10⁸ | 1.8 x 10⁸ | 2.0 x 10⁶ |

| Derivative C | 0.35 | 1.5 x 10⁸ | 3.0 x 10⁸ | 1.1 x 10⁵ |

Spin-Orbit Coupling (SOC) Contributions

Spin-orbit coupling (SOC) is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This interaction is the primary mechanism that enables transitions between states of different spin multiplicity, such as singlet and triplet states. aps.org The strength of the SOC is a key determinant of the ISC rate.

In organic molecules composed mainly of light elements like carbon, hydrogen, and oxygen, SOC is generally weak. aps.org However, it can be significantly influenced by the molecule's geometry. Theoretical models have shown that a large SOC can be achieved in conjugated organic systems where π orbitals are misaligned, for example, due to torsional angles between aromatic units. aps.org Computational methods can calculate the SOC matrix elements between the relevant singlet and triplet states, providing a quantitative measure of the interaction strength and its contribution to the ISC rate.

Excited State Dynamics and Non-Adiabatic Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent relaxation processes can be complex and may involve non-adiabatic pathways, where the Born-Oppenheimer approximation (which assumes separation of electronic and nuclear motion) breaks down. rsc.org This is particularly common at "conical intersections," which are points on the potential energy surface where two electronic states become degenerate. mdpi.com

Simulating these dynamics is computationally intensive. Methods like ab initio multiple spawning (AIMS) and trajectory surface hopping are used to model the motion of the nuclei on multiple potential energy surfaces simultaneously. rsc.org Such simulations can track the population transfer between different excited states over time, revealing the ultrafast relaxation pathways and the ultimate fate of the excited state. mdpi.comarxiv.org These studies are crucial for understanding photostability and the efficiency of photophysical processes.

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structures. researchgate.net These in silico methods are encouraged by regulations like REACH to reduce animal testing. researchgate.net For dibenzofuran derivatives, QSAR studies have been used to predict various properties relevant to drug development. nih.gov

These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities or properties. Once a statistically significant correlation is established, the model can be used to predict the properties of new, untested compounds. For example, QSAR models have been applied to dibenzofuran derivatives to predict their potential as enzyme inhibitors, their metabolic stability (e.g., inhibition of cytochrome P450 enzymes), and their pharmacokinetic properties like plasma protein binding and blood-brain barrier penetration. nih.gov

Table 2: Example of Predicted Properties from a QSAR Study on Dibenzofuran Derivatives

This table presents a sample of the types of predictions that can be made using QSAR models for a series of hypothetical dibenzofuran compounds.

| Compound | PTP-MEG2 Inhibition (Predicted IC₅₀, µM) | CYP2D6 Inhibition | Plasma Protein Binding | Hepatotoxicity |

| Derivative 1 | 0.45 | Non-inhibitor | High | Non-toxic |

| Derivative 2 | 1.20 | Non-inhibitor | High | Non-toxic |

| Derivative 3 | 0.88 | Inhibitor | High | Toxic |

| Derivative 4 | 2.50 | Non-inhibitor | High | Non-toxic |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (Theoretical Models)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govnih.gov These theoretical models provide valuable insights into the binding affinity, orientation, and stability of the ligand-protein complex, guiding further experimental studies in drug discovery and development. mdpi.comacs.orgazolifesciences.com Although specific experimental studies on this compound are not publicly available, we can construct a theoretical model based on the known behavior of structurally related dibenzofuran derivatives to illustrate how its interactions with a potential biological target would be investigated. oncotarget.comnih.gov

Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand within the binding site of a protein. The primary outputs of a docking study are the binding affinity, often expressed as a docking score or binding energy, and the detailed interactions between the ligand and the amino acid residues of the protein. iaanalysis.comresearchgate.net A more negative binding energy generally indicates a stronger, more stable interaction. researchgate.netstackexchange.com

For a theoretical analysis, a relevant protein target must be selected. Given that various dibenzofuran derivatives have been investigated as inhibitors of protein tyrosine phosphatases and kinases, we can hypothesize a docking study of this compound against a representative kinase, such as Pim-1 kinase, which is a target for other dibenzofuran-based compounds. mdpi.com

The docking process would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The software then systematically samples different conformations of the ligand within the defined binding pocket of the protein, calculating the binding energy for each pose. etflin.com The results would identify the most energetically favorable binding mode.

The interaction analysis would detail the specific molecular forces contributing to the binding. For this compound, these could include:

Hydrogen Bonds: The formyl group (-CHO) and the ester carbonyl group (C=O) are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues in the protein's active site.

Hydrophobic Interactions: The planar dibenzofuran ring system and the benzene (B151609) ring are hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings of the ligand could form pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

A hypothetical summary of such a docking study is presented in the table below.

Table 1: Theoretical Molecular Docking Results for this compound against a Putative Kinase Target.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Types of Interaction |

|---|---|---|---|---|

| This compound | Pim-1 Kinase (Hypothetical) | -8.5 | Val52, Leu120, Phe49 | Hydrophobic Interactions, Pi-Pi Stacking |

| Lys67 | Hydrogen Bond with ester carbonyl | |||

| Glu121 | Hydrogen Bond with formyl group |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. metrotechinstitute.orgnih.gov An MD simulation would typically follow a docking study to validate the predicted binding pose and further explore the behavior of the complex. nih.gov

The simulation begins with the best-docked pose of the this compound-protein complex. This complex is solvated in a water box with ions to mimic physiological conditions, and the system's energy is minimized. The simulation then proceeds by calculating the forces on all atoms and their subsequent movements over a set period, often in the nanosecond to microsecond range. uzh.ch

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value for both the protein backbone and the ligand suggests that the complex is stable and the ligand remains securely bound in the binding pocket.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.

Interaction Analysis: The persistence of specific interactions, such as hydrogen bonds observed in the docking study, can be monitored throughout the simulation to confirm their importance for binding.

The table below outlines the parameters and potential results of a hypothetical MD simulation.

Table 2: Theoretical Molecular Dynamics Simulation Parameters and Key Findings.

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS / AMBER (Example) |

| Force Field | CHARMM36 / AMBER ff14SB (Example) |

| Simulation Time | 100 nanoseconds (ns) |

| System | Ligand-protein complex in a solvated box |

| Key Findings (Hypothetical) | - Stable protein RMSD (~0.2 nm)

|

Exploration of Advanced Applications in Materials Science Research

Dibenzofuran-Based Scaffolds in Organic Electronic Materials

The dibenzofuran (B1670420) core is extensively utilized in organic electronics due to its excellent thermal stability, wide bandgap, and high triplet energy, which are crucial for creating efficient and long-lasting devices. mdpi.comacs.org Its rigid structure provides a robust backbone for molecules designed for specific electronic functions, from facilitating charge transport to hosting light-emitting molecules.

Development of Hole Transport Materials (HTMs) for Organic Devices

Dibenzofuran derivatives have been successfully engineered as high-performance hole transport materials (HTMs) for use in organic electronic devices such as perovskite solar cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). mdpi.comsci-hub.se The dibenzofuran unit is prized for its high triplet energy (often above 3.0 eV) and its capacity for good hole transport. sci-hub.se Its incorporation into molecular designs, often combined with other moieties like carbazole (B46965) or triphenylamine (B166846), helps to create materials with high thermal stability and tailored electronic properties. mdpi.comsci-hub.se

For instance, introducing p-methoxyaniline bridges between dibenzofuran units creates additional triphenylamine propeller structures, which enhances molecular coplanarity and intramolecular charge delocalization, thereby accelerating hole transport. mdpi.com In other designs, combining bicarbazole with a dibenzofuran moiety produces HTMs with a twisted molecular structure, leading to a high triplet energy of over 2.90 eV. sci-hub.se This high triplet energy is critical, especially in blue phosphorescent OLEDs, as it prevents reverse energy transfer from the emitter to the host. sci-hub.se The strategic substitution on the dibenzofuran ring allows for fine-tuning of the material's properties, leading to improved device efficiency, reduced efficiency roll-off, and longer operational lifetimes. sci-hub.sersc.org

Research has demonstrated a clear trend of increasing device efficiency with the extension of the π-conjugated system in oligomeric HTMs based on dibenzofuran. mdpi.com Materials designed with these principles have achieved high hole mobility and have been successfully applied in flexible PSCs, yielding significant power conversion efficiencies. mdpi.com

Table 1: Performance of Dibenzofuran-Based Hole Transport Materials

| Material | Device Type | Key Performance Metric | Value |

|---|---|---|---|

| tDBF (doped) | Hole-Only Device | Hole Mobility | 9.1 × 10⁻³ cm² V⁻¹ s⁻¹ |

| tDBF | Flexible PSC | Power Conversion Efficiency (PCE) | 19.46% |

| 4PCz3CzFu | Blue PHOLED | Max. External Quantum Efficiency (EQE) | > 24.0% |

| 3PCz4CzFu | Blue PHOLED | Max. External Quantum Efficiency (EQE) | > 24.0% |

Design of Host Materials for Organic Light-Emitting Diodes (OLEDs)

The dibenzofuran scaffold is a cornerstone in the design of host materials for high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgopenreadings.eu A host material must possess a higher triplet energy than the dopant (emitter) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission. openreadings.eu Dibenzofuran's intrinsically high triplet energy makes it an ideal candidate for hosting blue, green, and red emitters. acs.orgopenreadings.euresearchgate.net

Bipolar host materials, which can transport both holes and electrons, are often created by combining the hole-transporting dibenzofuran unit with an electron-transporting moiety, such as cyanofluorene or phosphine (B1218219) oxide. rsc.orgresearchgate.net This strategic combination ensures a balanced charge flux within the emissive layer, leading to higher recombination efficiency. For example, regioisomers of dibenzofuran-fluorene hybrids have been synthesized and used as hosts for yellow phosphorescent OLEDs, achieving maximum external quantum efficiencies (EQE) as high as 25.3%. rsc.org

In the realm of deep-red and blue OLEDs, dibenzofuran-based materials have also enabled significant advances. openreadings.eunih.gov As an n-type partner in an exciplex-forming host system, dibenzofuran derivatives have led to deep-red OLEDs with an EQE over 16%. nih.gov For blue TADF OLEDs, a significant challenge in the field, hosts like 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) have been investigated, showing suitable triplet energy levels (T₁ = 2.99 eV) for hosting blue TADF emitters. openreadings.eu

Table 2: Performance of OLEDs with Dibenzofuran-Based Host Materials

| Host Material | Emitter Type | Emitter | Max. EQE | Max. Current Efficiency |

|---|---|---|---|---|

| CF-2-BzF | Yellow Phosphorescent | PO-01 | 25.3% | 77.2 cd A⁻¹ |

| Dibenzofuran-based n-type | Deep-Red Phosphorescent | (DPQ)₂Ir(dpm) | > 16% | Not Reported |

| 2DBF-BF | Blue TADF | DMeCzIPN | ~5% (initial) | Not Reported |

Investigation of Room Temperature Phosphorescence (RTP) Emitters

Achieving efficient room-temperature phosphorescence (RTP) from purely organic materials is a significant challenge because the transition from an excited triplet state to the singlet ground state is formally forbidden, and non-radiative decay pathways often dominate. rsc.orgrsc.org The development of metal-free RTP emitters is highly desirable to avoid the high cost and toxicity associated with heavy-metal complexes. rsc.org

Dibenzofuran-based luminophores have emerged as promising candidates for metal-free RTP applications. rsc.org The rigid π-conjugated scaffold of dibenzofuran is crucial as it minimizes non-radiative decay by restricting large-scale molecular vibrations and rotations that can quench the triplet state. rsc.org This rigidity increases the lifetime of the triplet state, thereby enhancing phosphorescence. rsc.org

Theoretical and computational studies have confirmed the suitability of dibenzofuran for designing RTP emitters. rsc.orgrsc.org The design strategy often involves optimizing the electronic properties to enhance spin-orbit coupling (SOC), which facilitates the formally forbidden intersystem crossing (ISC) process. rsc.org Combining the dibenzofuran moiety with units containing carbonyl groups is a favorable approach, as this introduces low-lying nπ* states that can promote ISC according to El Sayed's rule. rsc.org Non-adiabatic dynamics simulations have shown that intersystem crossing in certain dibenzofuran-based luminophores can occur on a picosecond timescale without requiring major structural movements, validating the design strategy for rational development of purely organic phosphorescent emitters. rsc.org

Photophysical Probes and Fluorescent Labels in Chemical Biology Research

In chemical biology, there is a growing demand for fluorescent probes that can be used to study biological systems with minimal perturbation. nih.govacs.org Unnatural amino acids with built-in fluorescent properties are particularly valuable as they can be incorporated directly into peptides and proteins, offering a more precise and less disruptive alternative to large, externally linked fluorophores. nih.govacs.org

Design of Fluorescent Amino Acid Analogues based on Dibenzofuran

Researchers have successfully synthesized dibenzofuran-based α-amino acids as novel fluorescent probes. nih.govacs.orgnih.gov These molecules are designed as conformationally rigid analogues of the natural amino acid tyrosine. nih.govnih.gov The dibenzofuran structure, being the oxygen analogue of the well-studied carbazole fluorophore, had not been previously explored as an amino acid fluorophore, representing a significant expansion of the structural toolbox for fluorescent probes. nih.govacs.org

Synthetic strategies to create these analogues include palladium(II)-catalyzed C–O cyclization and more efficient Negishi coupling approaches. nih.govacs.org The resulting dibenzofuran α-amino acids exhibit enhanced fluorescent properties compared to naturally occurring proteinogenic amino acids. nih.govacs.org Their rigid structure is key to their strong fluorescence, which is also largely insensitive to the surrounding environment, making them robust reporters for biological processes. nih.gov

Förster Resonance Energy Transfer (FRET) Donor Applications in Model Systems

The excellent photophysical properties of dibenzofuran-based amino acids make them highly suitable for use as donors in Förster Resonance Energy Transfer (FRET) pairs. nih.gov FRET is a powerful technique used to measure distances on the nanometer scale and to monitor dynamic biological events, such as enzyme kinetics and protein-protein interactions. nih.gov

In a key demonstration, a dibenzofuran α-amino acid was incorporated into a decapeptide substrate designed to probe the activity of the serine protease, trypsin. nih.gov This dibenzofuran analogue served as the FRET donor, while a 2,4-dinitrophenyl-lysine residue acted as the acceptor (quencher). nih.gov In the intact peptide, the fluorescence of the dibenzofuran was quenched by the nearby acceptor. nih.gov Upon enzymatic cleavage of the peptide by trypsin, the donor and acceptor were separated, leading to a time-dependent restoration of the donor's fluorescence emission. nih.gov This experiment successfully demonstrated that the dibenzofuran amino acid is compatible with solid-phase peptide synthesis (SPPS) and can be used as a sensitive probe to monitor enzyme-mediated hydrolysis. nih.gov The calculated Förster distance (R₀) for this FRET pair was found to be 24 Å, a value comparable to other commonly used FRET pairs, confirming its utility as a molecular reporter. nih.gov

Novel Dibenzofuran-Containing Polymers and Self-Assembled Materials

The rigid and planar structure of the dibenzofuran moiety, coupled with its inherent electronic and photophysical properties, makes it a highly attractive building block for the creation of advanced materials. ontosight.aiorganic-chemistry.org Research in materials science has increasingly focused on incorporating dibenzofuran derivatives into polymers and self-assembled systems to harness these characteristics for novel applications. ontosight.aithesciencein.org While specific research on polymers derived directly from Dibenzofuran-2-yl 4-formylbenzoate (B8722198) is not extensively documented in public literature, the principles are well-established through the study of analogous structures. The dibenzofuran core provides the foundational properties, while the 4-formylbenzoate group offers a reactive site for polymerization and directed self-assembly.

Dibenzofuran-containing polymers are explored for their potential in electronics and photonics, particularly as conjugated polymers for applications like organic thin-film transistors (OTFTs) and electrochromic devices. rsc.orgpkusz.edu.cn The strategy involves synthesizing monomers where dibenzofuran units are linked with other aromatic or functional groups and then polymerizing them. researchgate.net

For instance, novel conjugated polymers have been synthesized by electropolymerizing dibenzofuran (DBF) monomers end-capped with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) or furan (B31954). rsc.orgresearchgate.net These polymers exhibit interesting electro-optical properties. The polymer P(DBF-EDOT), for example, demonstrates reversible color switching, appearing yellow in its reduced state and purple when oxidized, making it a candidate for electrochromic applications. rsc.org Similarly, P(DBF-Fu) changes from beige to celadon upon oxidation. researchgate.net The incorporation of the dibenzofuran unit contributes to the polymer's electronic structure and stability. rsc.orgresearchgate.net

Another advanced application is in the development of semiconductors for organic thin-film transistors. By architecturally linking a dibenzofuran (DBF) moiety to an anthracene (B1667546) core, researchers have created a novel semiconductor material (BDBFAnt) with exceptional thermal stability and high charge carrier mobility. pkusz.edu.cn This material demonstrated a high hole mobility of up to 3.0 cm²/V·s and maintained excellent performance at annealing temperatures up to 220 °C, a significant improvement for anthracene-based materials. pkusz.edu.cn

Table 1: Properties of Novel Dibenzofuran-Containing Polymers

This table presents research findings on polymers incorporating a dibenzofuran core, highlighting their electro-optical and semiconductor properties.

| Monomer/Material Name | Polymer Name | Key Properties | Research Application |

| 2,8-di-2,3-dihydrothieno[3,4-b] ontosight.aiacs.orgdioxin-5-yl-dibenzofuran (DBF-EDOT) | P(DBF-EDOT) | Band Gap: 2.58 eV Electrochromism: Yellow (reduced) to Purple (oxidized) rsc.org | Electrochromic Devices rsc.org |

| 2,8-bis-(furan-2-yl)-dibenzofuran (DBF-Fu) | P(DBF-Fu) | Electrochromism: Beige (neutral) to Celadon (oxidized) researchgate.net | Electrochromic Devices researchgate.net |

| Dibenzofuran-substituted Anthracene (BDBFAnt) | Not applicable (used as thin film) | Hole Mobility: Up to 3.0 cm²/V·s Thermal Stability: Stable up to 220 °C pkusz.edu.cn | Organic Thin-Film Transistors (OTFTs) pkusz.edu.cn |

The planarity of the dibenzofuran structure is also a key feature that promotes the formation of ordered supramolecular structures through self-assembly. nih.gov This process, driven by non-covalent interactions like π-π stacking, can lead to the formation of well-defined nanostructures. acs.org Low-molecular-weight compounds featuring a donor-acceptor structure, known as intramolecular charge-transfer (ICT) molecules, are particularly effective building blocks for self-assembled systems. acs.org A molecule like Dibenzofuran-2-yl 4-formylbenzoate can be considered within this framework, where the dibenzofuran unit can act as an electron-donating component.

The self-assembly of such molecules from solution can yield a variety of architectures, including hollow nanospheres, wires, tubes, and ribbons, with controllable sizes and morphologies. acs.org These organized structures are of great interest for applications in nanoelectronics and optics. acs.orgacs.org Furthermore, the planarity of molecules containing fused aromatic rings like dibenzofuran facilitates the formation of self-assembled monolayers on surfaces, which is a critical step in fabricating molecular electronic devices. nih.gov The 4-formylbenzoate group provides a handle for creating more complex, hierarchical structures through secondary reactions or specific, directional interactions like hydrogen bonding.

Investigation of Dibenzofuran 2 Yl 4 Formylbenzoate in Medicinal Chemistry Research Excluding Clinical Human Trial Data, Safety, Adverse Effects, Dosage, Administration

Rational Design of Novel Dibenzofuran-Based Heterocycles as Research Probes

The rational design of dibenzofuran-based compounds as research probes is rooted in the structural and electronic properties of the dibenzofuran (B1670420) scaffold. Its rigid planarity makes it an ideal anchor for positioning substituents in a well-defined three-dimensional space, which is crucial for targeted interactions with proteins. The design process often begins with a known biologically active natural product containing a dibenzofuran core, such as cercosporamide (B1662848), which inspires the generation of novel derivatives. nih.gov

In the context of designing probes like Dibenzofuran-2-yl 4-formylbenzoate (B8722198), the 4-formylbenzoate moiety is a key functional group. The aldehyde group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of a biological target. Computational docking studies are frequently employed to guide the design process. For instance, a virtual library of derivatives can be docked into the active or allosteric site of a target protein to predict binding affinity and orientation. dundee.ac.uk This in silico approach helps prioritize which derivatives to synthesize, focusing on those predicted to have optimal interactions. dundee.ac.uk

The design strategy also considers the synthesis of electron-rich dibenzofurans, which are common in medicinally relevant derivatives. soton.ac.uk The electronic properties of the dibenzofuran rings can be tuned by adding electron-donating or withdrawing groups to modulate target affinity and selectivity. soton.ac.uk For example, in the development of kinase inhibitors, the dibenzofuran scaffold is used to mimic the hinge-binding region of ATP, while appended groups are designed to form specific interactions with other parts of the kinase domain. nih.gov

In Vitro Mechanistic Studies of Biological Interactions at the Molecular Level (e.g., enzyme inhibition mechanisms, target binding kinetics)

Dibenzofuran derivatives have been the subject of numerous in vitro studies to elucidate their mechanisms of action at a molecular level. A prominent area of investigation is their activity as enzyme inhibitors, particularly against protein kinases, which are crucial regulators of cell signaling.

For example, a series of dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide were identified as potent inhibitors of Pim kinases, which are overexpressed in many cancers. nih.gov Mechanistic studies revealed that these compounds act as ATP-competitive inhibitors. The lead compound in one such study, a dibenzofuran derivative designated as compound 44, showed potent inhibition against Pim-1 and Pim-2 kinases. nih.gov It also displayed nanomolar inhibitory activity against cdc2-like kinase 1 (CLK1). nih.gov

Another study highlighted a dibenzofuran derivative, 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran, as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Enzyme kinetic assays determined that a related biphenyl (B1667301) compound was an uncompetitive mixed-type inhibitor. nih.gov Such kinetic studies are vital for understanding how the compound interacts with the enzyme, whether it binds to the free enzyme, the enzyme-substrate complex, or both.

The table below summarizes the in vitro inhibitory activities of representative dibenzofuran-based compounds against various enzymes.

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Reference |

| Dibenzo[b,d]furan Derivative (Cpd 44) | Pim-1 Kinase | ATP-Competitive | 18 | nih.gov |

| Dibenzo[b,d]furan Derivative (Cpd 44) | Pim-2 Kinase | ATP-Competitive | 6 | nih.gov |

| Dibenzo[b,d]furan Derivative (Cpd 44) | CLK1 Kinase | Not specified | 65 | nih.gov |

| 2,3-Dihydrobenzofuran (B1216630) Derivative (Cpd 22) | IRAK4 Kinase | Not specified | 8.7 | nih.gov |

| 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran | Tyrosinase | Not specified | Not reported | nih.gov |

These studies demonstrate the ability of the dibenzofuran scaffold to serve as a basis for potent and selective enzyme inhibitors. The specific interactions, such as hydrogen bonds and hydrophobic contacts between the compound and amino acid residues in the enzyme's active site, are often confirmed through co-crystallization and X-ray diffraction analysis. d-nb.info

Exploration of Structural Diversity and Scaffold Modification for Compound Library Development

The development of compound libraries based on the dibenzofuran scaffold is a key strategy for exploring its potential in medicinal chemistry. The structural diversity of these libraries is achieved through various synthetic modifications to the core and its substituents. nih.govacs.org

Core Modifications: Synthetic chemists have developed numerous methods to access the dibenzofuran core itself. Palladium-catalyzed intramolecular direct arylation of diaryl ethers is a powerful technique for forming the central furan (B31954) ring, even in electron-rich systems. soton.ac.uk This allows for the synthesis of a wide range of substituted dibenzofurans that might be difficult to produce otherwise. soton.ac.uk

Substituent Modification: For a molecule like Dibenzofuran-2-yl 4-formylbenzoate, structural diversity can be introduced at several positions:

On the Dibenzofuran Rings: Different functional groups (e.g., methoxy, hydroxyl, halogens) can be installed on the aromatic rings of the dibenzofuran core. These modifications can alter the compound's electronic properties, solubility, and steric profile, which in turn affects biological activity. nih.govsoton.ac.uk

The Ester Linkage: The ester bond connecting the dibenzofuran and benzoate (B1203000) moieties can be replaced with other linkers, such as amides, ethers, or alkyl chains, to explore different geometries and chemical properties. dundee.ac.uk

The Benzoate Ring: The 4-formylbenzoate part can be systematically altered. The formyl group can be moved to the ortho- or meta-positions, or it can be replaced with other functionalities like cyano, nitro, or carboxyl groups to probe for different interactions with the target. dundee.ac.uk

The synthesis of such libraries often employs solid-phase synthesis or combinatorial chemistry techniques to efficiently generate a large number of distinct compounds for high-throughput screening. thegoodscentscompany.com This systematic exploration of chemical space is fundamental to identifying lead compounds with improved potency and selectivity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation (at a mechanistic/in vitro level)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the structure of a molecule like this compound and measuring the resulting in vitro activity, researchers can identify key pharmacophore features.

In the context of dibenzofuran-based kinase inhibitors, SAR studies have yielded critical insights. For a series of 2,3-dihydrobenzofuran IRAK4 inhibitors, structure-based drug design and subsequent SAR exploration revealed that specific substitutions were crucial for potent inhibition. nih.gov The representative compound 22 from this series demonstrated strong IRAK4 inhibitory potency with an IC₅₀ of 8.7 nM. nih.gov

Similarly, for the dibenzo[b,d]furan Pim kinase inhibitors, SAR studies highlighted the importance of specific substitutions on the dibenzofuran core. nih.gov The design, synthesis, and subsequent testing of a library of compounds allowed researchers to map out which functional groups enhanced or diminished inhibitory activity against Pim-1 and Pim-2 kinases. nih.gov

The following table outlines hypothetical SAR data for a series of analogs based on the this compound scaffold, illustrating how modifications might influence enzyme inhibition.

| R¹ (Dibenzofuran) | R² (Benzoate) | Linker | Target Enzyme | IC₅₀ (nM) | SAR Interpretation |

| H | 4-CHO | Ester | Kinase A | 500 | Baseline activity from the core scaffold. |

| 7-OCH₃ | 4-CHO | Ester | Kinase A | 250 | Electron-donating group on dibenzofuran improves potency. |

| 7-Cl | 4-CHO | Ester | Kinase A | 800 | Electron-withdrawing group decreases potency. |

| H | 4-COOH | Ester | Kinase A | 150 | Carboxylic acid forms a key hydrogen bond, increasing potency. |

| H | 3-CHO | Ester | Kinase A | >1000 | Positional change of the aldehyde group is detrimental to activity. |

| H | 4-CHO | Amide | Kinase A | 100 | Amide linker provides a hydrogen bond donor, enhancing binding. |

These SAR studies, which connect chemical structure to in vitro biological function, are fundamental to the iterative process of drug design, guiding the modification of hit compounds into highly potent and selective clinical candidates. chemrxiv.org

Future Directions and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Design

The era of "big data" and artificial intelligence (AI) is revolutionizing the field of chemical sciences. nfdi4chem.de For a novel compound like Dibenzofuran-2-yl 4-formylbenzoate (B8722198), where experimental data is scarce, AI and machine learning (ML) offer powerful tools for initial exploration and hypothesis-driven research. mit.eduresearch.google

Predicting Physicochemical and Biological Properties: Machine learning models, trained on vast databases of known molecules, can predict a wide range of properties for new structures. researchgate.netarxiv.org For Dibenzofuran-2-yl 4-formylbenzoate, these models could estimate properties such as solubility, melting point, toxicity, and potential bioactivity without the need for initial synthesis and laboratory testing. researchgate.net This predictive power allows for a more targeted approach to research, prioritizing compounds with the most promising characteristics. nfdi4chem.de The development of Message Passing Neural Networks (MPNNs) and other graph-based models has significantly improved the accuracy of these predictions, making them a valuable asset for chemists. research.google

Automated Synthesis Planning: AI algorithms are increasingly capable of designing synthetic routes for complex organic molecules. nfdi4chem.de By analyzing known chemical reactions and pathways, these tools can propose efficient methods for the synthesis of this compound. This can save significant time and resources in the lab by identifying the most viable and efficient reaction sequences from commercially available starting materials.

Data-Driven Discovery of New Applications: By analyzing structure-activity relationships across large datasets, AI can identify potential applications for novel compounds. mit.edu For instance, by comparing the structural features of this compound to molecules with known applications in materials science or pharmacology, ML models could suggest new avenues for research and development.

| Precursor Compound | CAS Number | Molecular Formula | Key Properties |

| 2-Hydroxydibenzofuran (B1202526) | 86-77-1 | C₁₂H₈O₂ | A stable, planar aromatic compound with a reactive hydroxyl group. ontosight.aimolbase.com |

| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | A bifunctional molecule with both a carboxylic acid and an aldehyde group. ontosight.aisigmaaldrich.comguidechem.com |

Development of Novel and Sustainable Synthetic Methodologies for Complex Organic Compounds

The synthesis of esters, such as this compound, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes.

Greener Esterification Methods: The esterification of a phenol, like 2-hydroxydibenzofuran, with a carboxylic acid, such as 4-formylbenzoic acid, can be challenging. shout.education However, modern synthetic methods offer greener alternatives. The Steglich esterification, for instance, can be performed in more environmentally friendly solvents like acetonitrile (B52724), reducing the reliance on hazardous chlorinated solvents. nih.gov Other approaches, such as using p-toluenesulfonic acid as a catalyst under ultrasound irradiation, can lead to high yields in shorter reaction times and under milder conditions. tandfonline.com

Catalytic C-H Activation: Recent advancements in catalysis offer novel ways to form ester bonds. Cross-Dehydrogenative Coupling (CDC) reactions, which activate C-H bonds, are a highly atom-economical strategy for synthesizing aryl esters. labmanager.com The development of bimetallic oxide cluster catalysts, for example, allows for the use of molecular oxygen as the sole oxidant, making the process significantly more sustainable. labmanager.com Such methods could potentially be adapted for the direct synthesis of this compound from dibenzofuran (B1670420) and 4-formylbenzoic acid, bypassing the need for pre-functionalized starting materials.

Transition-Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, transition-metal-free O-arylation procedures have been developed. These methods can afford good to excellent yields of arylated products under very mild reaction conditions and are compatible with a variety of functional groups, making them suitable for the synthesis of complex esters. acs.org

| Sustainable Synthesis Approach | Key Features | Potential Application for Target Compound |

| Greener Steglich Esterification | Use of less hazardous solvents (e.g., acetonitrile). nih.gov | Coupling of 2-hydroxydibenzofuran and 4-formylbenzoic acid. |

| Ultrasound-Assisted Esterification | Shorter reaction times, mild conditions, reduced energy consumption. tandfonline.com | Efficient synthesis with an acid catalyst like p-toluenesulfonic acid. |

| Cross-Dehydrogenative Coupling (CDC) | High atom economy, use of sustainable oxidants like O₂. labmanager.com | Direct formation from dibenzofuran and 4-formylbenzoic acid. |

| Transition-Metal-Free O-Arylation | Avoids heavy metal catalysts, mild reaction conditions. acs.org | A clean method for the ester bond formation. |

Advanced Characterization Techniques under Operando and In Situ Conditions

A comprehensive understanding of the properties and behavior of this compound will rely on the application of advanced characterization techniques. researchgate.net While standard methods like NMR, IR, and mass spectrometry are essential for structural elucidation, more advanced techniques can provide deeper insights. numberanalytics.com

In Situ and Operando Analysis: These techniques allow for the study of a material's properties under real-time reaction conditions. For this compound, in situ IR or Raman spectroscopy could be used to monitor the esterification reaction as it happens, providing valuable kinetic and mechanistic data. researchgate.net If the compound is investigated for applications in catalysis or sensor technology, operando techniques would be crucial for understanding how its structure and properties change during operation.

Advanced Spectroscopic and Microscopic Methods: Techniques such as solid-state NMR could be used to study the structure of the compound in the solid state, which is particularly relevant for materials science applications. Advanced microscopic techniques, like scanning electron microscopy (SEM), can provide information on the surface morphology and microstructure of materials incorporating this compound. researchgate.net

Chromatographic and Thermal Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are vital for assessing the purity of the synthesized compound. mdpi.com Thermal analysis methods, such as thermogravimetric analysis (TGA), can determine the thermal stability of this compound, which is an important consideration for its potential use in high-temperature applications. mdpi.com

Cross-Disciplinary Applications in Sensor Technologies and Environmental Science Research

The unique structural features of this compound suggest its potential for applications in both sensor technology and environmental science.

Sensor Technologies: The dibenzofuran moiety is known to be a part of sensor proteins for the detection of hydrophobic aromatic compounds. nih.gov The extended π-system of the dibenzofuran core in this compound could be exploited for the development of fluorescent or electrochemical sensors. The aldehyde group of the 4-formylbenzoate part offers a reactive site for further functionalization, allowing for the attachment of specific recognition units for target analytes. acs.orgnih.gov For example, complexes involving 4-formylbenzoate have been shown to have sensing capabilities for nitroanilines. researchgate.net

Environmental Science Research: Dibenzofuran itself is considered a hazardous organic pollutant. researchgate.net Therefore, derivatives like this compound could be used as standards in the development of analytical methods for detecting and quantifying dibenzofuran-based pollutants in the environment. Furthermore, the compound could serve as a building block for creating novel materials for environmental remediation. For instance, it could be incorporated into polymers or frameworks designed for the selective adsorption of pollutants. Benzoic acid and its derivatives are also of interest in environmental science due to their presence and effects in various environmental compartments. eaht.orgwho.intnih.gov The study of the environmental fate and biodegradability of this compound would be a relevant area of research. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|